N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxy, methoxy, and methyl groups.
Properties
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-9-10(7-13-15(9)3)11(17)14-12(2,5-6-16)8-18-4/h7,16H,5-6,8H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAUTWRIHZHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC(C)(CCO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, alcohols, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-3-carboxamide: Differing in the position of the carboxamide group.
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxylate: Featuring a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and methoxy groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
